molecular formula C33H25N7 B8617628 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole CAS No. 124806-66-2

5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole

Cat. No.: B8617628
CAS No.: 124806-66-2
M. Wt: 519.6 g/mol
InChI Key: XNDCMKLLHJBRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4’-(Azidomethyl)[1,1’-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole, also known as AZBT, is a certified reference material and pharmaceutical secondary standard . It has the linear formula C14H11N7 . This compound is used in pharmaceutical research and for quality control testing .

Mechanism of Action

The mechanism of action for 5-[4’-(Azidomethyl)[1,1’-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole is not specified in the search results. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which in this case is as a reference material in pharmaceutical research .

Safety and Hazards

The compound is classified as a mutagen (Muta. 2) and is labeled with the GHS08 pictogram . The hazard statements include H341, and the precautionary statements include P201, P202, P280, P308 + P313, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

Properties

CAS No.

124806-66-2

Molecular Formula

C33H25N7

Molecular Weight

519.6 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-1-trityltetrazole

InChI

InChI=1S/C33H25N7/c34-37-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-38-39-40(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

InChI Key

XNDCMKLLHJBRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 11.15 g (20 mmole) of 5-[4'-(bromomethyl)biphenyl-2-yl]-N-trityltetrazole [P. E. Aldrich, M. E. Pierce, and J. J. V. Duncia, European Patent Application 291,969 (1988)]in 55 ml of dry DMSO was added 1.23 g (25 mmole) of freshly pulverized lithium azide, and the mixture was stirred at room temperature under N2. Within a few minutes virtually all of the solid had dissolved, accompanied by a mild exotherm, and this was followed immediately by precipitation of product. After 4 hours the solid was collected on a filter and washed with some methanol, then with a relatively large volume of H2O, and finally again with methanol. The solid was air-dried overnight and-then dried further in a vacuum oven at 70° C. (<1 mm) to give 8.60 g (83%) of white crystals, mp 139°-140.5° C. dec., satisfactory purity by TLC (9:1 hexane-ethyl acetate) for use in the next step. From the combined filtrate and washes was recovered a less pure second crop (1.68 g of cream-colored crystals, mp 129°-132° C. dec.), which was also usable in the next step. Mass spectrum (FAB) m/e 243 (trityl cation); IR (Nujol) 2100 cm-1.
Quantity
11.15 g
Type
reactant
Reaction Step One
[Compound]
Name
(1988)]in
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.